molecular formula C16H22BO3Si B1143046 6-T-BUTYLDIMETHYSILYLOXY-2-NAPHTHALENEBORONIC ACID CAS No. 179942-45-1

6-T-BUTYLDIMETHYSILYLOXY-2-NAPHTHALENEBORONIC ACID

Cat. No. B1143046
CAS RN: 179942-45-1
M. Wt: 301.2 g/mol
InChI Key: PPBKORVDTDHNSD-UHFFFAOYSA-N
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Description

6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid (6-TBDMS-2-NB) is a boronic acid that is used in various scientific research applications. It is a stable, crystalline compound with a melting point of 147°C and a boiling point of 270°C. 6-TBDMS-2-NB is a versatile reagent used in organic synthesis and has a wide range of applications in medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

Naphthalene Derivatives in Medicinal Chemistry

Naphthalimide compounds, closely related to naphthalene derivatives, demonstrate extensive potential in medicinal applications due to their ability to interact with biological molecules. Some naphthalimides have entered clinical trials as anticancer agents, and their derivatives serve as artificial ion receptors, fluorescent probes, and imaging agents, highlighting their importance in understanding biological processes and pharmacological properties (Gong et al., 2016).

Polymer Science and Material Chemistry

Poly(butylene 2,6-naphthalate) (PBN), a polymer containing a naphthalene unit, exhibits remarkable properties such as anti-abrasion, low friction, superior chemical resistance, and outstanding gas barrier characteristics. These properties are crucial for developing materials with specific crystal structures and morphologies, offering insights into the melt-crystallization process of polymers with naphthalene derivatives (Ding et al., 2019).

Environmental Chemistry and Biodegradation

Naphthalene and its derivatives, as polycyclic aromatic hydrocarbons (PAHs), are pollutants of concern due to their potential toxicity. Microbial degradation represents a significant mechanism for the ecological recovery of sites contaminated with naphthalene derivatives. Research into the genetic regulation of naphthalene degradation pathways in organisms like Pseudomonas putida ND6 highlights the potential for bioremediation strategies (Peng et al., 2008).

Analytical Chemistry and Method Development

Naphthalene derivatives are also central to developing analytical methods for environmental and health studies. For example, the measurement of urinary carcinogen metabolites derived from tobacco, which includes naphthalene derivatives, provides crucial data for understanding the exposure to carcinogens and its relation to cancer (Hecht, 2002).

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-T-BUTYLDIMETHYSILYLOXY-2-NAPHTHALENEBORONIC ACID can be achieved through a multi-step process involving the protection of the hydroxyl group, the formation of the boronic acid, and the introduction of the tert-butyl and dimethylsilyl groups.", "Starting Materials": [ "2-naphthol", "tert-butylchloride", "dimethylchlorosilane", "boric acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "tetrahydrofuran", "triethylamine", "acetic acid", "water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group of 2-naphthol with tert-butylchloride in the presence of sodium hydroxide to form 2-tert-butyl-1-naphthol.", "Step 2: Formation of the boronic acid by reacting 2-tert-butyl-1-naphthol with boric acid in the presence of acetic acid and water to form 2-tert-butyl-1-naphthylboronic acid.", "Step 3: Introduction of the dimethylsilyl group by reacting 2-tert-butyl-1-naphthylboronic acid with dimethylchlorosilane in the presence of triethylamine and dichloromethane to form 6-T-BUTYLDIMETHYSILYLOXY-2-NAPHTHALENEBORONIC ACID." ] }

CAS RN

179942-45-1

Molecular Formula

C16H22BO3Si

Molecular Weight

301.2 g/mol

IUPAC Name

[6-[tert-butyl(dimethyl)silyl]oxynaphthalen-2-yl]boronic acid

InChI

InChI=1S/C16H22BO3Si/c1-16(2,3)12-7-8-13-11(10-12)6-9-14(17(18)19)15(13)20-21(4)5/h6-10,18-19H,1-5H3

InChI Key

PPBKORVDTDHNSD-UHFFFAOYSA-N

SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)O[Si](C)(C)C(C)(C)C)(O)O

Canonical SMILES

B(C1=C(C2=C(C=C1)C=C(C=C2)C(C)(C)C)O[Si](C)C)(O)O

Origin of Product

United States

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